molecular formula C10H17NO4 B12823797 3-(Carboxymethyl)-4-isopropylpyrrolidine-2-carboxylic acid CAS No. 5626-44-8

3-(Carboxymethyl)-4-isopropylpyrrolidine-2-carboxylic acid

Cat. No.: B12823797
CAS No.: 5626-44-8
M. Wt: 215.25 g/mol
InChI Key: JQPDCKOQOOQUSC-UHFFFAOYSA-N
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Description

3-(Carboxymethyl)-4-isopropylpyrrolidine-2-carboxylic acid (IUPAC name: (2S,3S,4R)-3-(carboxymethyl)-4-isopropylpyrrolidine-2-carboxylic acid) is a pyrrolidine-derived carboxylic acid with a stereochemically complex structure. Commonly known as dihydrokainic acid, it is a saturated analog of kainic acid, a naturally occurring neuroexcitatory compound isolated from red algae . The compound is recognized for its role as a poor binder to the Excitatory Amino Acid Transporter 2 (SLC1A2), a glutamate transporter critical for synaptic neurotransmitter regulation . Its stereochemistry—(2S,3S,4R)—is essential for its biological activity, as even minor stereochemical deviations significantly alter receptor interactions.

Properties

IUPAC Name

3-(carboxymethyl)-4-propan-2-ylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h5-7,9,11H,3-4H2,1-2H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPDCKOQOOQUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNC(C1CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5626-44-8
Record name 2-Carboxy-4-(1-methylethyl)-3-pyrrolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5626-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carboxymethyl)-4-isopropylpyrrolidine-2-carboxylic acid typically involves the reaction of a pyrrolidine derivative with carboxymethylating agents under controlled conditions. One common method involves the use of chloroacetic acid as the carboxymethylating agent, which reacts with the pyrrolidine derivative in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Carboxymethyl)-4-isopropylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The carboxymethyl and isopropyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for converting carboxylic acids to acyl chlorides, followed by nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters, amides, or other derivatives.

Scientific Research Applications

3-(Carboxymethyl)-4-isopropylpyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Carboxymethyl)-4-isopropylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The carboxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The isopropyl group may enhance the compound’s hydrophobic interactions, increasing its binding affinity to certain proteins or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dihydrokainic Acid vs. Kainic Acid

Kainic acid, a cyclized diterpenoid, shares structural homology with dihydrokainic acid but differs in saturation: kainic acid contains a conjugated diene system, whereas dihydrokainic acid features a fully saturated pyrrolidine ring. This saturation reduces neuroexcitatory activity, making dihydrokainic acid a selective but weak inhibitor of SLC1A2 compared to kainic acid’s potent agonism at ionotropic glutamate receptors .

Property Dihydrokainic Acid Kainic Acid
Structure Saturated pyrrolidine ring Conjugated diene system
Biological Target SLC1A2 (poor binder) AMPA/KAINATE receptors (agonist)
Neuroactivity Weak transporter inhibition Strong neuroexcitation
Natural Source Synthetic/Natural (algae derivatives) Red algae (Digenea simplex)
CAS Number Referenced as DTXSID20200489 CAS 487-79-4

Comparison with Other Heterocyclic Compounds

3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone, a pyrazole-based compound, differs fundamentally in structure and application . While dihydrokainic acid is a neuroactive pyrrolidine, this pyrazol-hydrazone lacks reported neuroactivity and is primarily investigated for industrial or material science applications.

Biological Activity

3-(Carboxymethyl)-4-isopropylpyrrolidine-2-carboxylic acid, also known as dihydrokainic acid, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer effects, as well as its mechanisms of action and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C10H17NO4C_{10}H_{17}NO_4 with a molecular weight of 215.25 g/mol. The compound features two carboxylic acid groups and an isopropyl substituent on a pyrrolidine ring, contributing to its biological properties.

Antimicrobial Activity

Studies indicate that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism involves disruption of bacterial cell walls and interference with metabolic pathways.

Antiviral Activity

Research has demonstrated that this compound possesses antiviral properties, particularly against HIV. In biochemical assays, it has shown inhibition of HIV reverse transcriptase (RT) and RNase H activities, which are critical for viral replication. The effective concentration (EC50) for some derivatives was reported in the low micromolar range, indicating potential as a therapeutic agent in HIV treatment.

Anticancer Activity

The anticancer potential of this compound has also been explored. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. The compound's ability to inhibit cell proliferation was assessed using various cancer models.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in DNA synthesis and cellular metabolism.
  • Receptor Modulation : It may act on neurotransmitter receptors, influencing signaling pathways related to cell growth and survival.
  • Cell Cycle Arrest : By interfering with cell cycle progression, it can prevent cancer cell division.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have identified key features that enhance the biological activity of this compound:

Modification Effect on Activity
Addition of halogen groupsIncreased potency against certain bacterial strains
Variation in alkyl chain lengthModulation of antiviral efficacy
Alteration of carboxylic acid groupsImpact on receptor binding affinity

Case Studies

  • Antiviral Efficacy : In a study evaluating various analogs, it was found that modifications to the carboxylic acid moieties significantly affected the inhibition rates against HIV RT. One derivative showed an EC50 value as low as 10 µM.
  • Anticancer Potential : A case study involving human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM), suggesting its potential as a chemotherapeutic agent.

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